2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone
Overview
Description
2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone is a synthetic chemical compound with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol. This compound is characterized by the presence of trifluoromethyl and fluoro-hydroxyphenyl groups, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of 2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone can be achieved through several methods:
Direct Reaction: One common method involves the direct reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of trifluoroacetic anhydride with a benzene ring in the presence of a Lewis acid like aluminum chloride (AlCl3).
Gas Phase Reaction: A third method involves the reaction of trifluoromethane gas with benzoyl chloride or benzoic acid esters, yielding a product with a yield of 70-80%.
Chemical Reactions Analysis
2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and hydroxy positions, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Condensation: It can also participate in condensation reactions with various aromatic compounds to form new aromatic polymers.
Scientific Research Applications
2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with fluorinated aromatic structures.
Industry: It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways: It may affect biochemical pathways involving oxidative stress and inflammation, although detailed studies are still required to fully elucidate these mechanisms.
Comparison with Similar Compounds
2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone can be compared with other similar compounds:
2,2,2-Trifluoro-1-phenylethanone: This compound lacks the additional fluoro and hydroxy groups, making it less reactive in certain substitution and condensation reactions.
2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone: This compound is similar but lacks the additional fluoro group, which can affect its reactivity and interactions with other molecules.
5-Fluoro-2-hydroxyacetophenone: This compound has a similar structure but differs in the position of the fluoro and hydroxy groups, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-4-2-1-3-5(13)6(4)7(14)8(10,11)12/h1-3,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFNFJLUGOPZQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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